N-[2-(1-CYCLOHEXENYL)ETHYL]-N'-(3-METHYLPHENYL)UREA
Description
N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-(3-METHYLPHENYL)UREA is an organic compound that features a cyclohexenyl group and a methylphenyl group connected through a urea linkage
Properties
IUPAC Name |
1-[2-(cyclohexen-1-yl)ethyl]-3-(3-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-13-6-5-9-15(12-13)18-16(19)17-11-10-14-7-3-2-4-8-14/h5-7,9,12H,2-4,8,10-11H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWSKCKYFLLSPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCCC2=CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-(3-METHYLPHENYL)UREA typically involves the reaction of 2-(1-cyclohexenyl)ethylamine with 3-methylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The process involves:
Reactants: 2-(1-cyclohexenyl)ethylamine and 3-methylphenyl isocyanate.
Solvent: Common solvents include chloroform or methanol.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-(3-METHYLPHENYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the urea nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-(3-METHYLPHENYL)UREA has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-(3-METHYLPHENYL)UREA exerts its effects involves interaction with specific molecular targets. The cyclohexenyl and methylphenyl groups may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-(4-METHYLPHENYL)UREA
- N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-(2-METHYLPHENYL)UREA
- N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-(3-CHLOROPHENYL)UREA
Uniqueness
N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-(3-METHYLPHENYL)UREA is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to different biological activities and applications compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
